Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with ethyl cyanoacetate under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce various alkylated or acylated pyrrole compounds .
Scientific Research Applications
Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylate
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-amino-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 1-amino-2-ethyl-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-9(10(13)14-5-2)7(3)6-12(8)11/h6H,4-5,11H2,1-3H3 |
InChI Key |
RAMHUZILEAUDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CN1N)C)C(=O)OCC |
Origin of Product |
United States |
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